tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
Chemistry: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate is used as a building block in the synthesis of various complex organic molecules. It is particularly useful in the preparation of spirocycles and other heterocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets involved depend on the context of its use in chemical or biological systems .
Comparison with Similar Compounds
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions .
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an oxoethylidene group, which makes it more reactive in cycloaddition reactions .
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate: Contains a carbamoyl group, which alters its reactivity and makes it suitable for different synthetic applications .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-12(6-7-14)8-13(9-12)10(15)17-11(2,3)4/h14H,5-9H2,1-4H3 |
InChI Key |
PXYATZKIYCCORO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CCO |
Origin of Product |
United States |
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